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Compound of Interest

Compound Name:
N-(4-Bromo-2-

chlorophenyl)acetamide

Cat. No.: B1581725 Get Quote

Abstract
This technical guide provides a comprehensive overview of N-(4-Bromo-2-
chlorophenyl)acetamide, a halogenated anilide of interest in synthetic chemistry. The

document details the compound's core physicochemical properties, molecular structure, a

validated synthesis protocol via electrophilic acylation, and a standard characterization

workflow. This guide is intended for researchers, chemists, and drug development

professionals who require a practical, in-depth understanding of this compound for use as a

building block or intermediate in complex molecular syntheses.

Compound Identification and Physicochemical
Properties
N-(4-Bromo-2-chlorophenyl)acetamide is a disubstituted acetanilide. The presence of

bromine and chlorine atoms, along with the amide functionality, makes it a versatile

intermediate for further chemical modification. Its identity and key properties are summarized

below.
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Property Value Source(s)

IUPAC Name
N-(4-bromo-2-

chlorophenyl)acetamide
[1][2]

Synonyms 4'-Bromo-2'-chloroacetanilide [1]

CAS Number 3460-23-9 [1][2][3]

Molecular Formula C₈H₇BrClNO [1][2][3]

Molecular Weight 248.50 g/mol [1]

Appearance
White to cream crystalline

powder/solid
[2]

Melting Point 151-152°C [4]

Boiling Point
367.8°C at 760 mmHg

(Predicted)
[4]

Density 1.649 g/cm³ (Predicted) [4]

Purity Typically ≥98% [2]

Molecular Structure Analysis
The molecular structure of N-(4-Bromo-2-chlorophenyl)acetamide consists of a central

benzene ring substituted with three different functional groups.

Acetamido Group (-NHCOCH₃): This group is located at position 1 of the phenyl ring. The

amide linkage is crucial for many of its chemical properties and potential biological activities.

Chloro Group (-Cl): Positioned at the ortho- (position 2) to the acetamido group. Its electron-

withdrawing nature influences the reactivity of the aromatic ring.

Bromo Group (-Br): Located at the para- (position 4) to the acetamido group. This halogen

provides a site for various cross-coupling reactions, making it a valuable synthetic handle.

The combination of these groups on the phenyl ring creates a specific electronic and steric

environment that dictates its reactivity in further synthetic transformations.
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Canonical SMILES:CC(=O)NC1=C(C=C(C=C1)Br)Cl[3][4] InChI Key:MITWNEIUIPGZKR-

UHFFFAOYSA-N[1][2][3]

Recommended Synthesis Protocol: Acetylation of 4-
Bromo-2-chloroaniline
The most direct and common laboratory-scale synthesis of N-(4-Bromo-2-
chlorophenyl)acetamide involves the N-acetylation of the corresponding aniline precursor, 4-

bromo-2-chloroaniline. This electrophilic substitution reaction is robust and typically high-

yielding.

Principle of the Method
The lone pair of electrons on the nitrogen atom of 4-bromo-2-chloroaniline acts as a

nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent (e.g., acetyl

chloride or acetic anhydride). A mild base is used to neutralize the acidic byproduct (HCl or

acetic acid) generated during the reaction, driving the equilibrium towards product formation.

Materials and Reagents
4-Bromo-2-chloroaniline (Substrate)

Acetyl Chloride (Reagent)

Triethylamine (Base)

Dichloromethane (DCM, Anhydrous) (Solvent)

1M Hydrochloric Acid (HCl) (Aqueous wash)

Saturated Sodium Bicarbonate (NaHCO₃) solution (Aqueous wash)

Brine (Saturated NaCl solution) (Aqueous wash)

Anhydrous Magnesium Sulfate (MgSO₄) (Drying agent)

Ethanol (Recrystallization solvent)
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Step-by-Step Experimental Procedure
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add

4-bromo-2-chloroaniline (1 equivalent). Dissolve the starting material in anhydrous

dichloromethane (approx. 10 volumes).

Base Addition: Add triethylamine (1.2 equivalents) to the solution. Cool the flask to 0°C in an

ice-water bath.

Expert Insight: Using a slight excess of triethylamine ensures that all generated HCl is

quenched, preventing potential side reactions and protonation of the starting aniline, which

would render it non-nucleophilic.

Addition of Acetylating Agent: While stirring vigorously at 0°C, add acetyl chloride (1.05

equivalents) dropwise via a syringe over 10-15 minutes.

Expert Insight: A slow, dropwise addition is critical to control the exothermic nature of the

acylation reaction and prevent the formation of di-acylated byproducts.

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin

Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

Aqueous Work-up:

Transfer the reaction mixture to a separatory funnel.

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally,

brine.

Expert Insight: The acidic wash removes unreacted triethylamine, while the basic wash

removes any excess acetyl chloride and the acidic byproduct. The brine wash helps to

remove residual water from the organic phase.

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude product.
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Purification:

Purify the crude solid by recrystallization from hot ethanol.

Dissolve the crude product in a minimal amount of boiling ethanol. Allow the solution to

cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol,

and dry in a vacuum oven.

Characterization and Quality Control Workflow
To ensure the identity and purity of the synthesized N-(4-Bromo-2-chlorophenyl)acetamide, a

standard characterization workflow should be employed. This validates the success of the

synthesis and ensures the material is suitable for subsequent steps.
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Caption: Synthesis, Purification, and Characterization Workflow.

Melting Point Analysis: A sharp melting point close to the literature value (151-152°C) is a

strong indicator of high purity.[4]
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¹H NMR Spectroscopy: Confirms the molecular structure by showing characteristic peaks for

the aromatic protons, the NH proton, and the methyl protons, with appropriate chemical

shifts and coupling patterns.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a

compound containing one bromine and one chlorine atom, with major peaks corresponding

to the molecular ion [M, M+2, M+4].

FTIR Spectroscopy: Will show characteristic absorption bands for the N-H stretch (around

3250-3300 cm⁻¹) and the amide C=O stretch (around 1660-1680 cm⁻¹).

Safety and Handling
Hazard Statements: Causes skin and serious eye irritation.[1] May be harmful if swallowed

and may cause respiratory irritation.

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid

breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant

gloves are mandatory when handling this compound. All manipulations should be performed

within a certified chemical fume hood.

Conclusion
N-(4-Bromo-2-chlorophenyl)acetamide is a key chemical intermediate whose synthesis is

straightforward and reliable. The protocol detailed in this guide provides a robust method for its

preparation, and the accompanying characterization workflow ensures the production of high-

purity material. Proper adherence to safety protocols is essential when handling this and all

related chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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